molecular formula C17H11F3N2O3 B2799583 N-allyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide CAS No. 241127-03-7

N-allyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide

Cat. No.: B2799583
CAS No.: 241127-03-7
M. Wt: 348.281
InChI Key: VQFUAPWITWTNGM-UHFFFAOYSA-N
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Description

“N-allyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide” is a complex organic compound. It contains a chromeno[2,3-b]pyridine core, which is a type of fused ring system found in many biologically active compounds . The trifluoromethyl group (-CF3) is a common substituent in medicinal chemistry due to its ability to modulate the physical, chemical, and biological properties of molecules .

Scientific Research Applications

Hybrid Catalysts in Synthesis

Hybrid catalysts play a crucial role in synthesizing heterocyclic compounds, including pyrano[2,3-d]pyrimidine scaffolds, which are key precursors for the medicinal and pharmaceutical industries. These catalysts, such as organocatalysts, metal catalysts, and nanocatalysts, facilitate the development of lead molecules with broader catalytic applications, indicating the potential utility of N-allyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide in similar synthetic pathways (Parmar, Vala, & Patel, 2023).

Transition Metal-Catalyzed Isomerization

The isomerization of N-allyl systems, catalyzed by transition metal complexes, leads to highly selective syntheses of enamines, enamides, and azadienes. This process highlights the compound's potential role in developing novel synthetic methodologies and compounds with enhanced selectivity and reactivity (Krompiec, Krompiec, Penczek, & Ignasiak, 2008).

Heterocyclic N-Oxide in Organic Synthesis

Heterocyclic N-oxides, including those derived from pyridine and indazole, have significant potential in organic synthesis, catalysis, and drug development. Their versatility as synthetic intermediates suggests that this compound could also serve as a precursor or intermediate in the synthesis of biologically active molecules or catalysis applications (Li et al., 2019).

Functional Groups in CNS Drug Synthesis

The synthesis of compounds with potential Central Nervous System (CNS) activity often involves functional chemical groups found in heterocycles. This compound, with its complex heterocyclic structure, may hold promise in developing novel CNS-acting drugs, indicating the importance of such compounds in medicinal chemistry (Saganuwan, 2017).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Compounds with similar structures have been reported to inhibit fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors .

Properties

IUPAC Name

5-oxo-N-prop-2-enyl-2-(trifluoromethyl)chromeno[2,3-b]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O3/c1-2-7-21-15(24)11-8-10-13(23)9-5-3-4-6-12(9)25-16(10)22-14(11)17(18,19)20/h2-6,8H,1,7H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFUAPWITWTNGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=C(N=C2C(=C1)C(=O)C3=CC=CC=C3O2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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